Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is an organic compound with the molecular formula C12H7ClN2 It is a derivative of propanedinitrile, featuring a phenyl group and a chlorine atom attached to a propenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- typically involves the reaction of 3-chloro-3-phenyl-2-propenal with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3-chloro-3-phenyl-2-propenal reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propenylidene moiety can undergo addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Addition Reactions: Electrophiles or nucleophiles under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the double bond.
Oxidation and Reduction: Oxidized or reduced derivatives with altered oxidation states.
Scientific Research Applications
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, 2-(3-phenyl-2-propen-1-ylidene)-: Similar structure but lacks the chlorine atom.
Cinnamaldehyde: Contains a similar propenylidene moiety but with an aldehyde group instead of nitrile groups.
Properties
Molecular Formula |
C12H7ClN2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-[(Z)-3-chloro-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12(7-6-10(8-14)9-15)11-4-2-1-3-5-11/h1-7H/b12-7- |
InChI Key |
AMXZIDAMUMHHPB-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=C(C#N)C#N)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.